2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxo-1H-pyridin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-11-6-5-8(7-14-11)15-12(17)9-3-1-2-4-10(9)13(15)18/h1-7H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKBSYSJRIRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with an appropriate amine derivative. One common method includes the reaction of phthalic anhydride with 6-hydroxypyridine-3-amine under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-3-carboxylic acid derivatives, while reduction can produce 6-aminopyridine-3-yl isoindole-1,3-dione .
Scientific Research Applications
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The isoindole-1,3-dione core can also participate in π-π stacking interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Core Modifications
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The hydroxyl group in the target compound contrasts with electron-withdrawing nitro (e.g., 4-nitro derivatives ) or fluorophenyl groups , which alter electronic density and reactivity.
- Ring Systems : Piperidine (lenalidomide) and tetrahydrofuran rings introduce conformational rigidity, whereas pyridine or phenyl groups offer planar aromaticity.
Physicochemical Properties
Key Observations :
Antitumor Activity
- Lenalidomide and Derivatives: Potent immunomodulatory agents used in multiple myeloma via proteolysis-targeting chimera (PROTAC) mechanisms .
- Phthalazine-Isoindole Hybrids (e.g., Compound 12 ) : Exhibit antitumor activity by inhibiting kinase pathways.
- Nitro Derivatives : Enhanced cytotoxicity due to nitro group-mediated DNA intercalation .
Central Nervous System (CNS) Activity
Structural-Activity Relationships (SAR)
- Hydroxyl Groups : Improve solubility and target binding via H-bonding (e.g., hydroxy-substituted PROTACs ).
- Nitro Groups : Increase electrophilicity, enhancing DNA damage but reducing bioavailability .
- Fluorine Substituents : Improve metabolic stability and membrane permeability .
Analytical Characterization
Biological Activity
2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione is a compound of significant interest due to its unique structural features, which include both hydroxypyridine and isoindole-1,3-dione moieties. This combination contributes to its diverse biological activities and potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been shown to influence several biochemical pathways, leading to multiple cellular effects:
- Enzyme Interactions : The compound can interact with enzymes and proteins, potentially acting as an inhibitor or modulator.
- Gene Expression : It may alter gene expression profiles, affecting cellular functions and responses.
- Cellular Effects : Studies indicate that it can influence cell proliferation and apoptosis, particularly in cancer cell lines.
Research indicates that this compound exhibits a range of biochemical properties:
| Property | Description |
|---|---|
| Stability | Stability varies based on environmental conditions. |
| Transport Mechanisms | Interacts with transporters affecting localization. |
| Metabolic Pathways | Influences metabolic flux and metabolite levels. |
Biological Activities
The compound has been investigated for various biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-468) with notable antiproliferative activity observed in certain derivatives .
- Molecular docking studies suggest potential binding to topoisomerase I, indicating a mechanism for its anticancer effects .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
- Antioxidant Activity :
Case Study 1: Anticancer Evaluation
A study synthesized a series of isoindole derivatives, including this compound, and evaluated their cytotoxicity against the NCI-60 cancer cell line panel. Compounds displayed varying degrees of inhibition, with some demonstrating significant antiproliferative effects against breast cancer cells .
Case Study 2: Anti-inflammatory Mechanism
Research on isoindoline derivatives highlighted their ability to inhibit COX enzymes, providing insight into their anti-inflammatory mechanisms. The compounds were shown to reduce the expression of pro-inflammatory cytokines while enhancing anti-inflammatory factors .
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(6-Hydroxypyridin-3-yl)isoindole-1,3-dione and its derivatives?
The compound can be synthesized via palladium-catalyzed aminocarbonylation of o-halobenzoates, which provides a one-step route with tolerance for functional groups like methoxy, nitro, and ketones . Alternative methods include nucleophilic substitution or alkylation reactions. For example, substituted derivatives are synthesized by reacting isoindole-1,3-dione precursors with amines or alkylating agents under reflux in solvents like CHCl₃ or DMF, achieving yields between 47% and 93% . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical for improving yield and purity.
Basic: How can NMR spectroscopy be utilized to characterize isoindole-1,3-dione derivatives?
1H and 13C NMR are essential for confirming structural features. For instance:
- 1H NMR : Aromatic protons in the isoindole-1,3-dione core resonate between δ 7.6–8.3 ppm, while substituents (e.g., aziridine rings or hydroxypyridinyl groups) show distinct shifts. Isomeric ratios (e.g., 85:15 for compound 23 in ) can be determined via integration of split peaks .
- 13C NMR : Carbonyl groups (C=O) appear at ~168–170 ppm, and quaternary carbons in the isoindole ring resonate near 135–140 ppm .
Basic: What biological assays are relevant for evaluating the bioactivity of this compound?
Common assays include:
- Enzyme inhibition : Measure inhibition of monoamine oxidase (MAO) or cholinesterase (ChE) using spectrophotometric methods with substrates like acetylthiocholine . IC₅₀ values are calculated to compare potency.
- Antiproliferative activity : Assess cytotoxicity via MTT assays against cancer cell lines (e.g., KB nasopharynx or colon adenocarcinoma) .
- Anti-inflammatory screening : Evaluate TNF-α or IL-6 suppression in macrophage models .
Advanced: How can crystallographic data resolve structural ambiguities in isoindole-1,3-dione derivatives?
Single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/c) provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π–π stacking) . Refinement using SHELXL software (reliability factors R/Rw < 0.05) ensures accuracy . For example, confirmed the dihydro-oxazole substituent’s conformation via crystallography, critical for understanding steric effects in drug design .
Advanced: How do stereochemical variations impact the biological activity of substituted derivatives?
Isomeric ratios (e.g., 85:15 in compound 23 ) influence binding affinity. For aziridine-containing derivatives, the major isomer’s spatial arrangement may enhance interactions with enzyme active sites. Computational docking (e.g., AutoDock Vina) can predict binding modes, while 3D-QSAR models correlate substituent electronegativity or steric bulk with activity . Experimental validation via chiral HPLC separation and activity assays is recommended.
Advanced: What strategies address low yields or impurities in isoindole-1,3-dione synthesis?
- Byproduct mitigation : Use anhydrous solvents to prevent hydrolysis of intermediates.
- Chromatographic purification : Employ silica gel columns with gradients of ethyl acetate/hexane for polar impurities .
- Catalyst optimization : For palladium-catalyzed reactions, test ligands like Xantphos to improve turnover .
- Elemental analysis : Discrepancies between calculated and observed C/H/N values (e.g., ±0.5% in ) indicate incomplete reactions or solvent retention .
Advanced: How can computational methods guide the design of novel derivatives?
- 3D-QSAR : Build models using CoMFA or CoMSIA to map steric/electrostatic fields influencing MAO inhibition .
- Molecular dynamics (MD) : Simulate binding stability of derivatives in ChE active sites over 100-ns trajectories.
- ADMET prediction : Tools like SwissADME assess logP (optimal ~1.7–2.0 ) and PSA (≤90 Ų) for blood-brain barrier penetration .
Advanced: How are HRMS and IR spectroscopy used to confirm synthetic products?
- HRMS : Exact mass matching (e.g., [M+H]+ for C₁₃H₁₀N₂O₄: 259.0822) validates molecular formula .
- IR : Stretching vibrations at ~1710 cm⁻¹ (C=O) and ~1650 cm⁻¹ (C-N) confirm the isoindole-1,3-dione core .
Basic: What safety precautions are necessary when handling this compound?
- Use PPE (gloves, goggles) due to potential skin/eye irritation (flash point >190°C ).
- Work in a fume hood to avoid inhalation (boiling point ~410°C ).
- Follow first-aid protocols for chemical exposure (e.g., rinse eyes with water for 15 minutes ).
Advanced: How does the compound’s logP influence its pharmacokinetic properties?
Experimental logP values (~1.7 ) suggest moderate lipophilicity, favoring cellular uptake but requiring formulation adjustments (e.g., PEGylation ) for solubility. Derivatives with logP >2 may exhibit higher membrane permeability but risk hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
